molecular formula C21H28N2O3S B2510688 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine CAS No. 865593-68-6

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2510688
CAS No.: 865593-68-6
M. Wt: 388.53
InChI Key: AETJWWXAIKGKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Bis(heteroaryl)piperazines (BHAPs), analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, have been identified as potent inhibitors of the HIV-1 reverse transcriptase enzyme, showcasing their potential in HIV-1 treatment strategies. Their synthesis and bioactivity evaluation highlight a significant advancement in non-nucleoside reverse transcriptase inhibitor (NNRTI) development, with specific compounds undergoing clinical evaluation for therapeutic applications (Romero et al., 1994).

Serotonin Receptor Affinity and Fluorescence Properties

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives have been synthesized, demonstrating high to moderate affinity for the 5-HT(1A) receptor. These compounds, incorporating environment-sensitive fluorescent moieties, offer a novel approach for visualizing 5-HT(1A) receptors using fluorescence microscopy, potentially contributing to advanced imaging techniques in neuroscience research (Lacivita et al., 2009).

Antimicrobial Activities of Triazole Derivatives

Research on 1,2,4-Triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds, indicates their potential as antimicrobial agents. The exploration of these compounds, some incorporating piperazine components, underscores the continuous search for new antimicrobial substances in response to growing antibiotic resistance (Bektaş et al., 2007).

Cytochrome P450 Enzyme Involvement in Drug Metabolism

The metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, involves various cytochrome P450 enzymes, highlighting the compound's metabolic pathways in human liver microsomes. This study not only sheds light on the drug's pharmacokinetics but also on the broader implications of CYP enzymes in the metabolism of therapeutic agents (Hvenegaard et al., 2012).

Anti-Cancer Properties of Piperazine Derivatives

Investigations into piperazine derivatives, such as those with 1-arylpiperazine structure, have demonstrated significant bioactivity against various cancer cell lines. The development and evaluation of these compounds for their anti-cancer activities contribute to the ongoing search for novel chemotherapeutic agents (Lee et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. It’s important to note that the compound is intended for research use only.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-6-7-19(12-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-18(4)17(3)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETJWWXAIKGKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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